![molecular formula C10H13NO B11725758 N-[1-(4-methylphenyl)propylidene]hydroxylamine](/img/structure/B11725758.png)
N-[1-(4-methylphenyl)propylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(p-Tolyl)propan-1-one oxime is an organic compound with the molecular formula C10H13NO. It is a derivative of oxime, which is a functional group characterized by the presence of a hydroxylamine group (-NOH) attached to a carbon atom. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(p-Tolyl)propan-1-one oxime can be synthesized through the reaction of 1-(p-tolyl)propan-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically takes place in an aqueous or alcoholic medium at a temperature range of 50-70°C. The reaction can be represented as follows:
1-(p-Tolyl)propan-1-one+NH2OH⋅HCl→1-(p-Tolyl)propan-1-one oxime+HCl
Industrial Production Methods
Industrial production of 1-(p-tolyl)propan-1-one oxime involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures efficient production with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1-(p-Tolyl)propan-1-one oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitroso compounds.
Reduction: The oxime can be reduced to form amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of nitroso compounds.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted oxime derivatives.
Scientific Research Applications
1-(p-Tolyl)propan-1-one oxime has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: It is studied for its potential pharmacological properties and as a precursor for drug development.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Analytical Chemistry: It is used as a reagent in analytical methods for detecting and quantifying other compounds.
Mechanism of Action
The mechanism of action of 1-(p-tolyl)propan-1-one oxime involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions, which can influence catalytic processes. Additionally, the compound can undergo redox reactions, affecting cellular pathways and enzyme activities.
Comparison with Similar Compounds
1-(p-Tolyl)propan-1-one oxime can be compared with other similar compounds such as:
1-(p-Tolyl)ethanone oxime: Similar structure but with a shorter carbon chain.
1-(p-Tolyl)butan-1-one oxime: Similar structure but with a longer carbon chain.
1-(p-Tolyl)propan-2-one oxime: Similar structure but with the oxime group attached to a different carbon atom.
The uniqueness of 1-(p-tolyl)propan-1-one oxime lies in its specific structural configuration, which influences its reactivity and applications in various fields.
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
(NZ)-N-[1-(4-methylphenyl)propylidene]hydroxylamine |
InChI |
InChI=1S/C10H13NO/c1-3-10(11-12)9-6-4-8(2)5-7-9/h4-7,12H,3H2,1-2H3/b11-10- |
InChI Key |
KJRGLBSIKSRFMS-KHPPLWFESA-N |
Isomeric SMILES |
CC/C(=N/O)/C1=CC=C(C=C1)C |
Canonical SMILES |
CCC(=NO)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Furan-2-YL)-3-hydrazinylidene-2-[2-(3-methylphenyl)hydrazin-1-ylidene]propan-1-one](/img/structure/B11725687.png)
![4-[(hydroxyimino)methyl]-2-methyl-5-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B11725689.png)
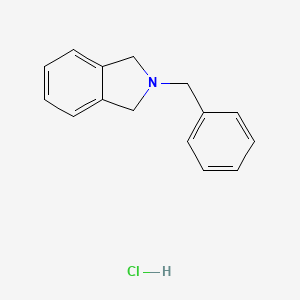
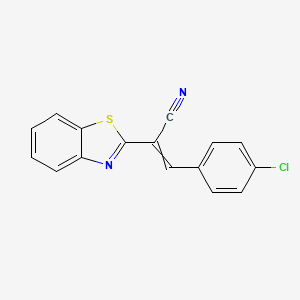
![2-[(2-Chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B11725703.png)
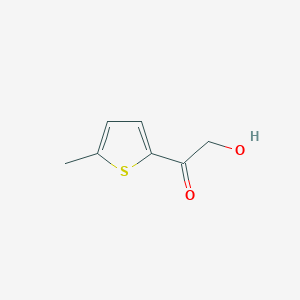
![3-[(E)-(hydroxyimino)methyl]thiophene-2-sulfonamide](/img/structure/B11725715.png)

![1-(Furan-2-yl)-3-hydroxy-2-[2-(4-methoxyphenyl)diazen-1-yl]prop-2-en-1-one](/img/structure/B11725727.png)
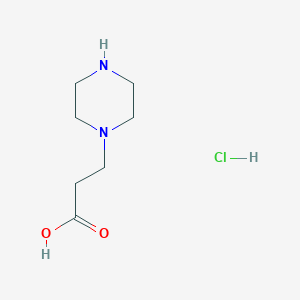
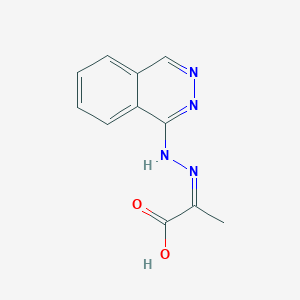
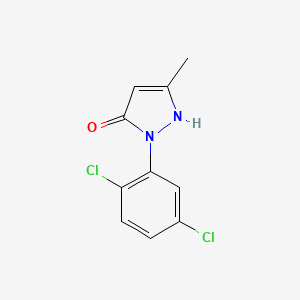
![3-[3-(5-Methyl-2-furanyl)-1-phenyl-4-pyrazolyl]-2-propenoic acid](/img/structure/B11725748.png)
![4-[(methoxyimino)methyl]-2-methyl-5-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B11725767.png)
